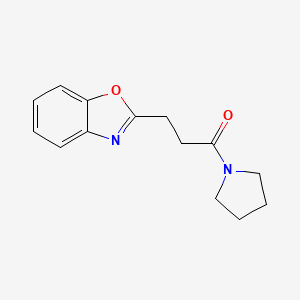
N-ethyl-N-phenylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-phenylcyclobutanecarboxamide (ECB) is a chemical compound with potential applications in scientific research. ECB is a cyclic amide that has been synthesized through various methods, including the reaction of 1-phenylcyclobutanecarboxylic acid with ethylamine. ECB has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
N-ethyl-N-phenylcyclobutanecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. N-ethyl-N-phenylcyclobutanecarboxamide has been shown to act as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of neurotransmitter release and synaptic plasticity. N-ethyl-N-phenylcyclobutanecarboxamide has also been shown to enhance the effects of endocannabinoids, which are naturally occurring compounds that activate CB1 receptors. These findings suggest that N-ethyl-N-phenylcyclobutanecarboxamide may have therapeutic potential for the treatment of neurological disorders, such as epilepsy, anxiety, and depression.
Mécanisme D'action
The mechanism of action of N-ethyl-N-phenylcyclobutanecarboxamide involves its interaction with the CB1 receptor. N-ethyl-N-phenylcyclobutanecarboxamide binds to a site on the CB1 receptor that is distinct from the site that endocannabinoids bind to. This binding enhances the activity of the CB1 receptor, leading to increased neurotransmitter release and synaptic plasticity. N-ethyl-N-phenylcyclobutanecarboxamide has also been shown to enhance the effects of endocannabinoids by increasing their affinity for the CB1 receptor.
Biochemical and Physiological Effects
N-ethyl-N-phenylcyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-ethyl-N-phenylcyclobutanecarboxamide enhances the activity of the CB1 receptor, leading to increased neurotransmitter release and synaptic plasticity. In vivo studies have shown that N-ethyl-N-phenylcyclobutanecarboxamide can reduce anxiety-like behavior in rodents and enhance the anticonvulsant effects of endocannabinoids. N-ethyl-N-phenylcyclobutanecarboxamide has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N-phenylcyclobutanecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. N-ethyl-N-phenylcyclobutanecarboxamide is also highly selective for the CB1 receptor, making it a useful tool for studying the role of this receptor in neurological disorders. However, there are also limitations to the use of N-ethyl-N-phenylcyclobutanecarboxamide in lab experiments. N-ethyl-N-phenylcyclobutanecarboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, the effects of N-ethyl-N-phenylcyclobutanecarboxamide may be influenced by factors such as the concentration of endocannabinoids and the presence of other compounds that interact with the CB1 receptor.
Orientations Futures
There are several future directions for research on N-ethyl-N-phenylcyclobutanecarboxamide. One area of interest is the potential therapeutic applications of N-ethyl-N-phenylcyclobutanecarboxamide for the treatment of neurological disorders. Further studies are needed to determine the efficacy of N-ethyl-N-phenylcyclobutanecarboxamide in animal models of these disorders and to explore its safety and tolerability in humans. Another area of interest is the development of new compounds that are structurally similar to N-ethyl-N-phenylcyclobutanecarboxamide but have improved pharmacokinetic properties. These compounds may have greater efficacy and longer half-lives than N-ethyl-N-phenylcyclobutanecarboxamide, making them more useful for lab experiments and potential therapeutic applications. Finally, further studies are needed to explore the mechanism of action of N-ethyl-N-phenylcyclobutanecarboxamide and its effects on other neurotransmitter systems.
Méthodes De Synthèse
N-ethyl-N-phenylcyclobutanecarboxamide can be synthesized through the reaction of 1-phenylcyclobutanecarboxylic acid with ethylamine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or N,N-dimethylformamide. The resulting product is a white crystalline solid that can be purified through recrystallization. Other methods of synthesis have also been explored, including the reaction of 1-phenylcyclobutanecarboxylic acid with ethyl isocyanate.
Propriétés
IUPAC Name |
N-ethyl-N-phenylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-14(12-9-4-3-5-10-12)13(15)11-7-6-8-11/h3-5,9-11H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIAUKUPYANJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylcyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

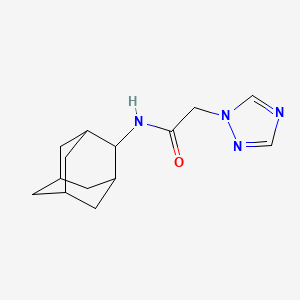
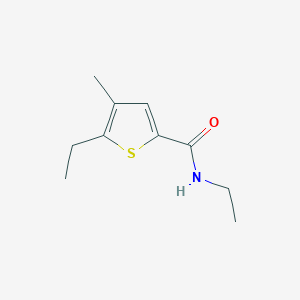
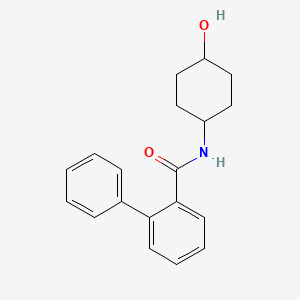
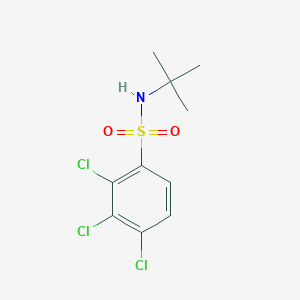
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
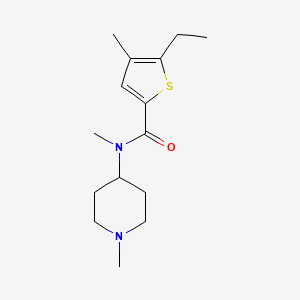
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)



![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)

